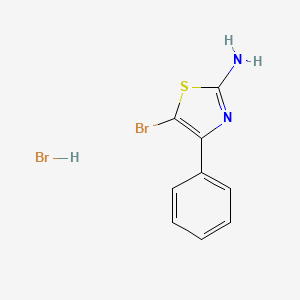

5-ブロモ-4-フェニル-1,3-チアゾール-2-アミン臭化水素酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the CAS Number: 113511-22-1 . It has a molecular weight of 336.05 and its molecular formula is C9H8Br2N2S . The compound is solid in physical form .

Synthesis Analysis

The synthesis of thiazole derivatives, such as 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, has been a subject of research for many years . Various methods have been developed, including the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Other methods involve copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI Code for this compound is 1S/C9H7BrN2S.BrH/c10-8-7 (12-9 (11)13-8)6-4-2-1-3-5-6;/h1-5H, (H2,11,12);1H .Physical And Chemical Properties Analysis

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is a solid compound . It has a melting point range of 195 - 197 degrees Celsius .科学的研究の応用

抗癌活性

5-ブロモ-4-フェニル-1,3-チアゾール-2-アミン臭化水素酸塩誘導体は、抗癌特性について試験されています。 例えば、一部のチアゾール化合物は、5-フルオロウラシルなどの標準薬と比較して、ヒト乳癌腺癌細胞株に対して有望な結果を示しています .

抗菌抵抗性

この化合物の誘導体は、微生物抵抗性を克服し、癌に対する化学療法薬の有効性と選択性を向上させるためにも検討されています .

鎮痛および抗炎症活性

チアゾール誘導体は、薬理学的試験で有意な鎮痛および抗炎症活性を示しています .

抗腫瘍および細胞毒性活性

一部の誘導体は、前立腺癌を含むヒト腫瘍細胞株に対して強力な効果を示しており、抗腫瘍剤としての可能性を示しています .

合成化学のための構造解析

チアゾール誘導体の構造解析は、特に1,2,4-トリアゾール系を含む新しい材料の設計において、合成有機化学者に貴重な洞察を提供します .

抗酸化特性

チアゾール誘導体は、in vitro抗酸化特性について合成され、スクリーニングされており、一部の化合物は強力な活性を示しています .

作用機序

Target of Action

Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways .

Mode of Action

It is suggested that the compound may work by forming highly reactive nitro groups, which can cause changes in the reaction scheme .

Result of Action

Some thiazole derivatives have shown promising antimicrobial and anticancer activities .

実験室実験の利点と制限

BPTH has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, it is not very soluble in non-aqueous solvents, and it can be difficult to store for long periods of time.

将来の方向性

There are a variety of potential future directions for BPTH. It could be used in further studies of enzyme and receptor activity, as well as in studies of cellular processes. It could also be used to investigate the effects of certain drugs on the body, as well as to study the effects of certain compounds on the central nervous system. Additionally, it could be used to study the effects of certain compounds on cell proliferation, apoptosis, and DNA repair. Furthermore, it could be used to develop novel therapeutic agents, such as drugs that target specific enzymes or receptors. Finally, it could be used to develop new analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods.

合成法

BPTH can be synthesized from 4-phenyl-1,3-thiazol-2-amine and bromine in a two-step process. First, 4-phenyl-1,3-thiazol-2-amine is reacted with bromine in a solvent, such as ethanol, to form the intermediate product 5-bromo-4-phenyl-1,3-thiazol-2-amine. The intermediate is then reacted with hydrobromic acid to form the final product, 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

5-bromo-4-phenyl-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S.BrH/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6;/h1-5H,(H2,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKHSRXOMBJZEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656487 |

Source

|

| Record name | 5-Bromo-4-phenyl-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113511-22-1 |

Source

|

| Record name | 5-Bromo-4-phenyl-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B570881.png)

![2-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B570884.png)

![5-methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B570892.png)

![[1,1'-Biphenyl]-2,3,3'-triol](/img/structure/B570897.png)

![3-[(2-Oxiranylmethyl)amino]benzoic acid](/img/structure/B570898.png)